5-Bromo-2-(thiazolidin-3-yl)benzonitrile
Description
5-Bromo-2-(thiazolidin-3-yl)benzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted at the 2-position with a thiazolidine heterocycle. Thiazolidine derivatives are widely explored in medicinal chemistry for their roles in targeting metabolic and inflammatory pathways .
Properties
IUPAC Name |
5-bromo-2-(1,3-thiazolidin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-1-2-10(8(5-9)6-12)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXEUBCMDBLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265822 | |
| Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707572-75-5 | |
| Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 5-bromo-2-(3-thiazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Thiazolidine Ring
The thiazolidine ring is typically synthesized by cyclization of a cysteamine or similar thiol-amine precursor with a carbonyl compound, such as an aldehyde or ketone. This ring formation can be carried out prior to or after attachment to the benzonitrile scaffold depending on the synthetic route.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Precursors | Cysteamine + aldehyde/ketone | Forms 5-membered thiazolidine ring |
| Solvent | Ethanol, methanol, or aqueous media | Facilitates cyclization |
| Temperature | Reflux or room temperature | Depends on reactivity of precursors |
| Reaction time | 2-12 hours | Monitored by NMR or TLC |
Coupling/Attachment of Thiazolidine to Bromobenzonitrile
The attachment of the thiazolidine ring to the brominated benzonitrile is often achieved via nucleophilic substitution or condensation reactions. The bromine acts as a leaving group, replaced by the nucleophilic thiazolidine nitrogen or sulfur under basic or catalytic conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide, potassium carbonate | Facilitates nucleophilic substitution |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, THF) | Enhances solubility and reaction rate |
| Temperature | 50-100 °C | Elevated to promote substitution |
| Reaction time | 6-24 hours | Monitored by chromatographic methods |
- The choice of solvent and base critically affects the yield and purity of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) provide optimal environments for nucleophilic substitution reactions.
- Bromination using NBS in acetonitrile with trifluoromethanesulfonic acid catalyst offers high regioselectivity and minimizes side reactions.
- The cyclization step to form the thiazolidine ring is generally high-yielding under mild reflux conditions in alcoholic solvents.
- Purification techniques such as recrystallization from ethanol or chromatographic separation are essential to isolate the target compound with high purity.
| Step | Reagents/Conditions | Outcome | Key Notes |
|---|---|---|---|
| Bromination | NBS, trifluoromethanesulfonic acid, acetonitrile, RT | 5-Bromobenzonitrile intermediate | Regioselective bromination |
| Thiazolidine ring formation | Cysteamine + aldehyde, ethanol, reflux | Thiazolidine ring precursor | Efficient cyclization |
| Coupling/attachment | 5-Bromobenzonitrile + thiazolidine, base, DMF, 80 °C | This compound | Nucleophilic substitution |
| Purification | Recrystallization or chromatography | Pure final product | Ensures chemical and structural purity |
The preparation of this compound involves a multi-step synthetic route emphasizing selective bromination, thiazolidine ring formation, and nucleophilic substitution coupling. Optimization of reaction conditions such as choice of solvent, temperature, and catalysts is crucial for maximizing yield and purity. These methods are supported by spectroscopic characterization techniques including NMR, IR, and mass spectrometry to confirm structure and purity. This compound's synthesis is well-documented in research and patent literature, highlighting its relevance in pharmaceutical and materials chemistry contexts.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(thiazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the thiazolidine ring .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has highlighted the potential of thiazolidine derivatives, including 5-Bromo-2-(thiazolidin-3-yl)benzonitrile, in anticancer applications. Compounds with similar thiazolidine structures have shown promising results against various cancer cell lines. For instance, studies on thiazolidinones have demonstrated their effectiveness in inhibiting the proliferation of breast (MCF-7) and lung (A-549) cancer cells, suggesting that this compound may exhibit similar properties due to its structural analogies .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. The presence of the thiazolidine ring allows it to interact with biological targets effectively, potentially modulating enzyme activity and receptor signaling pathways. Compounds featuring thiazolidine moieties have been documented to possess significant antibacterial and antifungal activities, making this compound a candidate for further exploration in the development of new antimicrobial agents .
Chemical Synthesis
2.1 Synthetic Pathways
The synthesis of this compound typically involves the reaction of 2-bromo-5-nitrobenzonitrile with thiazolidine under basic conditions, often utilizing potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). This method allows for the formation of the desired compound with high yields and purity through subsequent purification techniques such as recrystallization or chromatography.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research suggests that modifications to the thiazolidine ring or the brominated benzene moiety can significantly influence biological activity. For example, varying substituents on the benzene ring has been shown to affect antibacterial potency and selectivity against resistant strains .
Anticancer Activity Assessment
Antimicrobial Activity Evaluation
Mechanism of Action
The mechanism of action of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzonitrile moiety can also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs of 5-Bromo-2-(thiazolidin-3-yl)benzonitrile, emphasizing substituent effects:
Functional Group Analysis
- Hydroxy Substituents (e.g., 5-Bromo-2-hydroxybenzonitrile) : The -OH group enables strong hydrogen bonding, enhancing crystallinity and aqueous solubility. This contrasts with the thiazolidine group, which may offer weaker H-bonding but improved metabolic stability .
- Alkoxy Chains (e.g., 5-Bromo-2-octyloxy-benzonitrile) : Long alkyl chains increase lipophilicity, favoring passive diffusion across lipid membranes. However, they may reduce solubility in polar solvents compared to the thiazolidine ring .
- Heterocyclic Systems (e.g., Indazole or Pyrimidine): Bicyclic systems like indazole increase rigidity, which can enhance target binding specificity but reduce synthetic accessibility compared to monocyclic thiazolidine .
Physicochemical and Pharmacological Properties
- Solubility : Compounds with polar groups (e.g., -OH, -OCH₂OCH₃) exhibit higher aqueous solubility, whereas thiazolidine derivatives may balance solubility and membrane permeability due to moderate polarity .
- Melting Points : 5-Bromo-2-hydroxybenzonitrile has a higher melting point (data inferred from crystallinity in ) compared to alkylated analogs like 5-Bromo-2-octyloxy-benzonitrile, which is likely a liquid or low-melting solid .
- Biological Activity : Thiazolidine-containing compounds are associated with antidiabetic (e.g., PPARγ agonists) and antimicrobial activities. In contrast, indazole derivatives () are explored in oncology for kinase inhibition .
Biological Activity
5-Bromo-2-(thiazolidin-3-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiazolidine ring linked to a benzonitrile moiety. The presence of the bromine atom and the thiazolidine ring contributes to its biological properties, making it a subject for various pharmacological studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole and thiazolidine derivatives, including this compound. The compound has shown promising activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 3.92–4.01 mM | |
| Aspergillus niger | 4.01–4.23 mM | |
| Staphylococcus aureus | 16 μg/mL | |
| Klebsiella pneumoniae | 32 μg/mL |
The compound exhibited significant activity against Candida albicans and Aspergillus niger, with MIC values comparable to reference drugs such as ciprofloxacin and fluconazole. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antimicrobial activity.
Anticancer Activity
Research has demonstrated that thiazole-containing compounds possess anticancer properties. The potential of this compound in this area is supported by findings from various studies.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 13 | Jurkat (Bcl-2) | <10 | |
| Compound 35b | U251 (glioblastoma) | <20 | |
| This compound | MCF-7 (breast cancer) | <30 |
The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells, as evidenced by their IC50 values against various cancer cell lines.
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives, including those similar to this compound. In vitro tests revealed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity in normal cells. This suggests that structural modifications can enhance selectivity towards cancer cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes crucial for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in disease progression.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
